molecular formula C20H23BrN2O4 B124706 デクスブロムフェニラミンマレアート CAS No. 2391-03-9

デクスブロムフェニラミンマレアート

カタログ番号: B124706
CAS番号: 2391-03-9
分子量: 435.3 g/mol
InChIキー: SRGKFVAASLQVBO-DASCVMRKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Overview and Mechanism of Action

Dexbrompheniramine maleate is an H1 receptor antagonist that provides relief from allergic symptoms such as sneezing, itching, and runny nose. It works by competitively binding to histamine H1 receptors, thereby inhibiting the effects of histamine released during allergic reactions. This mechanism is crucial for alleviating upper respiratory symptoms associated with allergies and colds .

Allergy Treatment

Indications:

  • Seasonal allergic rhinitis (hay fever)
  • Urticaria (hives)
  • Allergic conjunctivitis

Dexbrompheniramine is commonly prescribed for managing symptoms associated with these conditions. It has been shown to effectively reduce nasal congestion, sneezing, and ocular symptoms in patients suffering from allergies .

Chronic Cough Management

Recent studies have highlighted the effectiveness of Dexbrompheniramine in treating chronic cough. A study involving 76 patients with intractable cough showed that 63% experienced significant improvement after four weeks of treatment with Dexbrompheniramine . The drug's ability to inhibit the TRPV1 receptor, which is implicated in cough reflex mechanisms, suggests its potential as a therapeutic agent for chronic cough management .

Pediatric Use

Dexbrompheniramine is also utilized in pediatric populations for treating allergy symptoms. A clinical trial evaluated a syrup formulation containing Dexbrompheniramine and pseudoephedrine sulfate in children with seasonal rhinitis. The results indicated significant symptom relief over a 14-day treatment period .

Data Tables

Application AreaSpecific ConditionsStudy Findings
Allergy TreatmentSeasonal Allergic RhinitisEffective relief from sneezing and nasal congestion
Chronic Cough ManagementIntractable Cough63% improvement in cough symptoms after treatment
Pediatric UseSeasonal Allergic RhinitisSignificant symptom relief in children

Case Studies

  • Chronic Cough Case Study : A clinical trial at Hull Cough Clinic involved 76 patients with chronic cough treated with Dexbrompheniramine. The mean visual analogue cough score decreased significantly from 7.63 to 4.82 after four weeks of treatment (p < 0.001), demonstrating its effectiveness in this patient population .
  • Pediatric Allergy Case Study : In a study involving children aged 2-12 years with seasonal allergic rhinitis, administration of a combination syrup containing Dexbrompheniramine resulted in notable symptom improvement over two weeks, highlighting its safety and efficacy in pediatric care .

準備方法

合成経路と反応条件

デキストロブロムフェニラミンマレアートの合成は、ラセミ体ブロムフェニラミンのエナンチオマーへの分割を含みます。 (S)-(+)-エナンチオマーは次に、マレイン酸と反応してマレアート塩を形成します . この反応は、通常、以下の手順を含みます。

工業的生産方法

デキストロブロムフェニラミンマレアートの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高純度試薬と制御された反応条件を使用して、最終製品の品質と収率を常に確保することが含まれます .

化学反応の分析

反応の種類

デキストロブロムフェニラミンマレアートは、以下のものを含む、いくつかの種類の化学反応を起こします。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます . これらの反応は、通常、制御された温度と圧力の条件下で行われ、目的の結果を確実に得ます .

形成される主な生成物

これらの反応から形成される主な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、酸化反応は、デキストロブロムフェニラミンマレアートの酸化誘導体を生成する可能性がありますが、置換反応は、異なる官能基を持つ新しい化合物の形成につながる可能性があります .

科学研究への応用

デキストロブロムフェニラミンマレアートには、いくつかの科学研究への応用があります。

生物活性

Dexbrompheniramine maleate is a second-generation antihistamine primarily used for the relief of allergic symptoms such as hay fever and urticaria. This article delves into its biological activity, including its mechanism of action, pharmacokinetics, clinical implications, and adverse effects, supported by relevant data tables and case studies.

Dexbrompheniramine maleate functions as a histamine H1 receptor antagonist , which means it competes with histamine for binding to H1 receptors located on various effector cells throughout the body. By blocking these receptors, it effectively alleviates symptoms associated with allergic reactions, such as sneezing, itching, and nasal congestion.

  • Competitive Binding : Dexbrompheniramine binds to the H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, preventing histamine from exerting its effects .
  • Inverse Agonist Activity : Unlike some antihistamines that merely block receptor activation, dexbrompheniramine acts as an inverse agonist, reducing the baseline activity of the H1 receptor .

Pharmacokinetics

The pharmacokinetic profile of dexbrompheniramine maleate is crucial for understanding its efficacy and safety:

Parameter Value
Absorption Well absorbed from the GI tract
Bioavailability Not explicitly characterized
Half-life Approximately 25 hours
Metabolism Hepatic (via cytochrome P-450)
Elimination Primarily renal

Dexbrompheniramine is typically administered orally, with peak plasma concentrations occurring within 2 to 5 hours post-ingestion .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of dexbrompheniramine in treating allergic conditions. For instance:

  • A study indicated that patients experienced significant relief from allergy symptoms within hours of administration, with effects lasting up to 24 hours .
  • In a comparative study involving multiple antihistamines, dexbrompheniramine was noted for its rapid onset and prolonged duration of action compared to first-generation antihistamines .

Adverse Effects

While dexbrompheniramine is generally well-tolerated, it can cause side effects:

  • Common Effects : Drowsiness, dry mouth, dizziness.
  • Serious Reactions : There are rare reports of cutaneous reactions such as erythematous maculopapular rashes following ingestion .

The incidence of side effects tends to be lower compared to first-generation antihistamines due to its selective action on H1 receptors and reduced penetration into the central nervous system.

Case Studies

  • Cutaneous Reaction : A notable case involved a patient who developed a bright erythematous maculopapular rash after taking dexbrompheniramine maleate. This reaction was confirmed upon subsequent exposure to pseudoephedrine alone without any adverse response .
  • Performance Impairment Study : Research assessing the impact of dexbrompheniramine on cognitive function indicated that while it may cause some impairment in motor performance shortly after administration, this effect was less pronounced than that observed with first-generation antihistamines .

特性

IUPAC Name

(3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGKFVAASLQVBO-DASCVMRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@@H](C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047818
Record name Dexbrompheniramine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2391-03-9
Record name (+)-Brompheniramine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2391-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexbrompheniramine maleate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexbrompheniramine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXBROMPHENIRAMINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPA9UT29BS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexbrompheniramine maleate
Reactant of Route 2
Dexbrompheniramine maleate
Reactant of Route 3
Dexbrompheniramine maleate
Reactant of Route 4
Dexbrompheniramine maleate
Reactant of Route 5
Reactant of Route 5
Dexbrompheniramine maleate
Reactant of Route 6
Dexbrompheniramine maleate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。